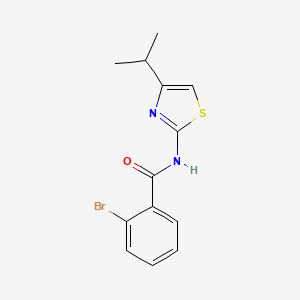
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide typically involves the reaction of 2-bromoaniline with 4-isopropylthiazole-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature for several hours.
Analyse Des Réactions Chimiques
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects . For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
2-Bromo-5-methoxy-N-(4-aryl-1,3-thiazol-2-yl)benzohydrazide: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.
N-(thiazol-2-yl)benzenesulfonamides: These compounds combine thiazole and sulfonamide moieties and show potent antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C13H13BrN2OS |
|---|---|
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
2-bromo-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-8(2)11-7-18-13(15-11)16-12(17)9-5-3-4-6-10(9)14/h3-8H,1-2H3,(H,15,16,17) |
Clé InChI |
RCPMTDNZRXCLQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
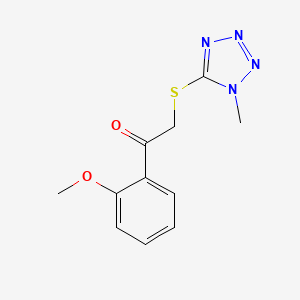
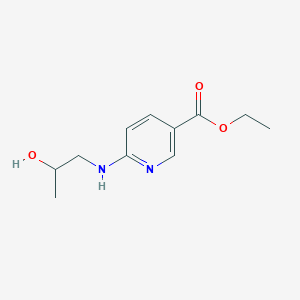
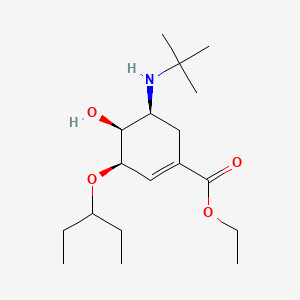
![3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)


![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)

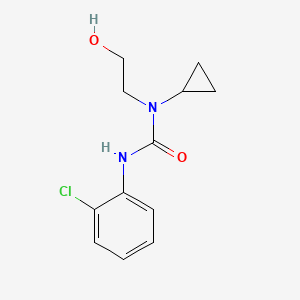
![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)

